molecular formula C13H10F3NOS2 B051782 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile CAS No. 116492-97-8

3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile

Cat. No. B051782
M. Wt: 317.4 g/mol
InChI Key: AWHHDJOLSFGHQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the dithiocarboxylation of derivatives of acetic acid, leading to the formation of bis(alkylthio) acrylonitriles and their derivatives. The crystal structure of related ethyl bis(methylthio) acrylates has been determined by X-ray analysis, suggesting a method for the synthesis and structural elucidation of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile (Dölling et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds related to 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile has been analyzed using X-ray crystallography, revealing detailed insights into their molecular conformation and bond lengths, which are critical for understanding their chemical behavior and reactivity (Aydin et al., 2002).

Chemical Reactions and Properties

The compound and its analogs undergo various chemical reactions, including cyclocondensation and cycloadditions, leading to the formation of novel structures with potential biological activities. These reactions are indicative of the compound's reactivity and its application in synthesizing biologically active molecules (Bhale et al., 2018).

Physical Properties Analysis

The physical properties of compounds structurally related to 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile, such as solubility, thermal stability, and mechanical properties, have been characterized. These studies are essential for understanding the compound's behavior in different environments and its suitability for various applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including the reactivity towards different nucleophiles and the formation of various derivatives through reactions such as cycloadditions and cyclocondensations, demonstrate the compound's versatility. These chemical transformations are crucial for exploring the compound's potential applications in synthesizing novel organic molecules with desired functionalities (Elgemeie et al., 1994).

Scientific Research Applications

  • Application in Lithium-Sulfur Batteries

    • Summary of the Application : A compound similar to the one you mentioned, 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa), has been used to modify a triazine-based covalent organic framework. This modified framework has been applied in lithium-sulfur (Li–S) batteries .
    • Methods of Application : The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .
    • Results or Outcomes : Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
  • Application in Organic Transformations

    • Summary of the Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts and is extensively used in promoting organic transformations .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of (thio)urea-based catalysts .
    • Results or Outcomes : The outcomes of these transformations are not specified in the source .
  • Application in Chemical Synthesis
    • Summary of the Application : A compound similar to the one you mentioned, 3,5-Bis(trifluoromethyl)benzoyl chloride, is used in chemical synthesis .
    • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of this compound in various chemical reactions .
    • Results or Outcomes : The outcomes of these reactions are not specified in the source .

Safety And Hazards

As with all chemicals, safety and hazards need to be considered. However, without specific information on “3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile”, it’s difficult to provide accurate safety and hazard information.


properties

IUPAC Name

3,3-bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS2/c1-19-12(20-2)10(7-17)11(18)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHDJOLSFGHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371097
Record name 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile

CAS RN

116492-97-8
Record name 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116492-97-8
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